
SSR 146977
Descripción general
Descripción
SSR-146977 es un antagonista potente y selectivo del receptor de taquinina NK3. Es un fármaco de molécula pequeña desarrollado por Sanofi y se ha estudiado por sus posibles aplicaciones terapéuticas en diversas enfermedades, incluidas la ansiedad, el trastorno depresivo y las enfermedades respiratorias .
Métodos De Preparación
La ruta sintética para SSR-146977 implica múltiples pasos, incluida la formación de intermediarios clave y reacciones de acoplamiento finales. El nombre químico de SSR-146977 clorhidrato es N1-[1-3-[(3R)-1-Benzoyl-3-(3-(3,4-diclorofenil)-3-piperidinil]propil]-4-fenil-piperidinil]-N,N-dimetilurea clorhidrato . La preparación implica el uso de reactivos como cloruro de benzoílo, piperidina y dimetilurea en condiciones de reacción específicas. Los métodos de producción industrial normalmente implican la optimización de estas reacciones para la síntesis a gran escala, asegurando alta pureza y rendimiento .
Análisis De Reacciones Químicas
SSR-146977 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución, particularmente las que involucran los anillos aromáticos, pueden conducir a la formación de diferentes análogos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen análogos modificados de SSR-146977 con posibles variaciones en la actividad biológica.
Aplicaciones Científicas De Investigación
Pharmacology and Neuroscience
SSR 146977 has been extensively used in pharmacological studies to understand its effects on the central nervous system. Key findings include:
- Inhibition of Neurokinin B : this compound effectively blocks the binding of neurokinin B to NK3 receptors, demonstrating high affinity (Ki = 0.26 nM) and potency (IC50 values ranging from 7.8 to 13 nM) in various assays .
- Behavioral Studies : In vivo studies have shown that this compound can inhibit turning behavior in animal models and prevent decreases in locomotor activity induced by NK3 receptor stimulation .
Respiratory Research
This compound has demonstrated significant effects on respiratory function:
- Bronchial Hyperresponsiveness : The compound inhibits bronchial hyperresponsiveness to acetylcholine and reduces bronchial microvascular permeability induced by histamine, highlighting its potential use in treating respiratory conditions such as asthma .
- Cough Reflex Modulation : this compound also reduces cough responses provoked by irritants like citric acid in animal models .
Anxiety and Mood Disorders
This compound's ability to modulate neurokinin signaling suggests potential applications in treating anxiety and depressive disorders. Its selective antagonism of NK3 receptors may help alleviate symptoms associated with these conditions by restoring balance in neuropeptide signaling pathways.
Pain Management
Given its impact on pain perception through NK3 receptor antagonism, this compound is being explored for its analgesic properties. Studies indicate that it may provide relief from pain conditions linked to neurokinin signaling dysregulation .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental settings:
- Neuroscience Studies : Research has demonstrated that this compound can block senktide-induced neuronal firing rates in key brain regions involved in mood regulation, indicating its potential role in mood disorders .
- Respiratory Function Studies : In guinea pig models, this compound effectively reduced cough reflexes and bronchial hyperresponsiveness, suggesting a promising avenue for asthma treatment .
Mecanismo De Acción
SSR-146977 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de taquinina NK3. Este receptor participa en varios procesos fisiológicos, incluida la respuesta al estrés y la función respiratoria. Al inhibir el receptor NK3, SSR-146977 puede modular estos procesos, lo que lleva a posibles beneficios terapéuticos .
Comparación Con Compuestos Similares
SSR-146977 es único por su alta selectividad y potencia como antagonista del receptor NK3. Los compuestos similares incluyen otros antagonistas del receptor NK3 como:
Osanetant: Otro antagonista del receptor NK3 con potencial terapéutico similar.
Talnetant: Conocido por sus efectos en el receptor NK3 y estudiado para diversas indicaciones.
Antagonistas del receptor de vasopresina: Aunque no están directamente relacionados, estos compuestos también se dirigen a los receptores acoplados a proteínas G y tienen aplicaciones de investigación superpuestas
SSR-146977 destaca por su estructura química específica y su alta afinidad por el receptor NK3, lo que lo convierte en un compuesto valioso tanto en investigación como en posibles aplicaciones terapéuticas.
Actividad Biológica
SSR 146977, also known as this compound hydrochloride, is a potent and selective antagonist of the tachykinin NK3 receptor. This compound is primarily studied for its pharmacological effects on neurokinin receptors, particularly in the context of various physiological processes such as pain perception, mood regulation, and reproductive functions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound is classified as a non-peptide compound with a specific ability to inhibit the binding of neurokinin B to NK3 receptors. The chemical structure allows it to effectively modulate neurokinin signaling pathways, which are critical in several physiological responses.
- Chemical Identification :
- CAS Number : 264618-38-4
- Molecular Weight : [Data not provided in sources]
This compound antagonizes the NK3 receptor, leading to the inhibition of various biological activities associated with neurokinin B. Key findings from studies include:
- Binding Affinity :
- Inhibition of Signaling :
Pharmacological Effects
This compound has demonstrated significant effects in both in vitro and in vivo studies across various biological systems.
Central Nervous System (CNS)
In the CNS, this compound has been shown to:
- Inhibit turning behavior in animal models (ID50 = 0.2 mg/kg i.p. and 0.4 mg/kg p.o.).
- Prevent decreases in locomotor activity mediated by NK3 receptor stimulation .
Respiratory System
The compound also exhibits notable effects on respiratory function:
- Inhibition of bronchial hyperresponsiveness to acetylcholine.
- Reduction in bronchial microvascular permeability hypersensitivity to histamine.
- Suppression of cough reflex provoked by citric acid .
Comparative Analysis with Other Compounds
This compound's selectivity for the NK3 receptor sets it apart from other tachykinin receptor antagonists. The following table summarizes its characteristics compared to similar compounds:
Compound Name | Type | Receptor Affinity | Unique Aspects |
---|---|---|---|
This compound | Non-peptide antagonist | NK3 | High selectivity for NK3 |
BMY7378 | Non-peptide antagonist | NK3 | Similar mechanism but different potency |
ABT-102 | Non-peptide antagonist | NK2 | Selective for NK2; less effective on NK3 |
Osanetant | Non-peptide antagonist | NK1/NK3 | Broader receptor profile |
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound, particularly concerning its role in treating conditions influenced by neurokinin signaling.
- Pain Management : Research indicates that this compound may alleviate pain through modulation of nociceptive pathways linked to NK3 receptor activity.
- Mood Disorders : The compound's ability to influence mood regulation suggests potential applications in treating depression and anxiety disorders.
- Respiratory Conditions : Its efficacy in reducing bronchial hyperresponsiveness points towards possible use in managing asthma or chronic obstructive pulmonary disease (COPD) .
Propiedades
IUPAC Name |
3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42Cl2N4O2/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43)/t34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBINGFFFZAOZ-UMSFTDKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047341 | |
Record name | SSR146977 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264618-44-2 | |
Record name | SSR146977 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.